molecular formula C9H10N2 B1316968 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 66269-78-1

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B1316968
CAS No.: 66269-78-1
M. Wt: 146.19 g/mol
InChI Key: PGUPWKBFABLBCH-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine (CAS: 532-12-7), also known as 4-myosmine, is a bicyclic heterocyclic compound comprising a pyridine ring fused with a partially saturated pyrrolidine ring. Its molecular formula is C₉H₁₀N₂ (molecular weight: 146.19 g/mol), and it exhibits hygroscopic properties in pure form . The compound is synthesized via a multi-step process starting from ethyl isonicotinate, involving acidification, basification, and purification via recrystallization or sublimation, yielding 81.5% with a melting point of 89–90°C . It is structurally related to nicotine metabolites and has been identified in microbial degradation pathways and cigarette smoke condensate (CSC) .

Preparation Methods

Synthesis via Coupling of N-Vinyl-2-pyrrolidone and Ethyl 5-bromonicotinate

One documented method for synthesizing 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a close analog, involves the reaction of N-vinyl-2-pyrrolidone with ethyl 5-bromo-3-pyridinecarboxylate in the presence of sodium hydride in tetrahydrofuran (THF) under heating for 1 hour. This reaction forms the pyrrole ring fused to the pyridine core. Subsequent treatment with hydrogen chloride and further processing yields the target compound with a reported yield of approximately 72%.

Step Reagents/Conditions Outcome/Yield
1 N-vinyl-2-pyrrolidone + ethyl 5-bromo-3-pyridinecarboxylate, NaH, THF, heat, 1 h Formation of intermediate pyrrole-pyridine derivative
2 Treatment with HCl, heating Final product, 72% yield

Base-Mediated Cyclization and Alkylation Approaches

According to patent US7348323B2, pyrrolo-pyridine derivatives can be synthesized by treating intermediates with strong bases such as potassium ethoxide, potassium tert-butylate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction can be performed in solvents like dimethylformamide (DMF), dichloromethane (DCM), dioxane, or tetrahydrofuran (THF), with or without additional bases such as triethylamine or diisopropylethylamine (DIPEA). The reaction temperature ranges from ambient to reflux, and reaction times vary from 0.5 hours to several days depending on conditions.

Intermediates can be generated by deprotonation with sodium hydride in DMF, followed by alkylation or acylation with agents like methyl iodide or methanesulfonyl chloride to introduce substituents on the pyrrole or pyridine rings.

Parameter Details
Bases Potassium ethoxide, potassium tert-butylate, DBU, sodium hydride
Solvents DMF, DCM, dioxane, THF
Temperature Ambient to reflux
Reaction time 0.5 h to several days
Alkylating agents Methyl iodide, 2-bromopropane, trifluoroethyl methanesulfonate, methanesulfonyl chloride

Catalytic and Condensation Methods

Other synthetic strategies involve condensation of pyridine derivatives with pyrrole precursors or their equivalents, often catalyzed by acids or bases. For example, condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals and amides under reflux in acetonitrile has been reported for related pyrrolo-pyridine compounds. These methods typically involve:

  • Refluxing mixtures of pyridine and pyrrole precursors in polar solvents (e.g., MeCN, EtOH)
  • Use of ammonium acetate or acetamide as nitrogen sources
  • Isolation of products by filtration and purification by recrystallization or chromatography
Method Key Reagents/Conditions Yield (%) Notes
Coupling of N-vinyl-2-pyrrolidone and ethyl 5-bromonicotinate NaH, THF, heat; HCl treatment 72 Direct formation of pyrrole-pyridine core
Base-mediated cyclization and alkylation Strong bases (DBU, KOEt), DMF or DCM, reflux Variable Flexible conditions, suitable for derivatives
One-pot oxidative cyclization Acetophenone derivatives, I2 catalyst, nitrobenzene, 140 °C, 24 h ~77 Multi-component, oxidative conditions
Condensation with pyranones and arylglyoxals Reflux in MeCN or EtOH, ammonium acetate or acetamide Not specified Useful for substituted pyrrolo-pyridines
  • The choice of base and solvent critically influences the reaction efficiency and selectivity in base-mediated syntheses.
  • Reaction temperature and time can be optimized to balance yield and purity; prolonged heating may be necessary for complete conversion.
  • Alkylation steps allow for functionalization of the pyrrole or pyridine rings, enabling the synthesis of diverse derivatives.
  • One-pot methods offer operational simplicity and good yields but may require careful control of oxidative conditions to avoid side reactions.
  • Purification typically involves chromatographic techniques or recrystallization, with characterization by NMR, mass spectrometry, and melting point analysis confirming product identity.

The preparation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can be achieved through several synthetic routes, primarily involving coupling of pyrrole precursors with pyridine derivatives under basic or catalytic conditions. The methods vary from classical base-mediated alkylation and cyclization to modern one-pot oxidative cyclizations. Optimization of reaction parameters such as base, solvent, temperature, and reaction time is essential for maximizing yield and purity. These diverse approaches provide a robust toolkit for the synthesis of this compound and its analogs for further research and application.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the disruption of cellular processes leading to apoptosis in cancer cells while exhibiting limited toxicity to non-cancerous cells .

Antiviral Activity
Compounds based on this pyridine structure have been evaluated for their antiviral properties, particularly against HIV-1. One study indicated that specific derivatives demonstrated moderate inhibitory activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM. The presence of substituents at specific positions on the pyridine ring significantly influenced their antiviral efficacy .

Insulin Sensitivity Enhancement
Another area of interest is the potential of these compounds to enhance insulin sensitivity. Research indicates that certain derivatives can increase glucose incorporation into lipids in adipocytes, suggesting a role in metabolic disorders such as diabetes .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Moreover, it can serve as a precursor for functional materials with specific electronic or optical properties .

Catalysis
This compound has also been explored as a ligand in coordination chemistry. For example, complexes formed with transition metals like rhodium have shown promising catalytic activity in various organic transformations. The ability of these complexes to facilitate reactions underscores their potential utility in synthetic organic chemistry .

Agricultural Chemistry

Pesticide Development
The biological activity of this compound derivatives has led to investigations into their potential as agrochemicals. Certain compounds have been found to possess insecticidal and fungicidal properties, making them candidates for developing new pesticides that are effective against agricultural pests while being environmentally friendly .

Comprehensive Data Table

Application AreaSpecific Use CaseObservational Findings
Medicinal ChemistryAnticancer activityModerate cytotoxicity against ovarian/breast cancer cells
Antiviral activityEC50 < 10 µM against HIV-1 replication
Insulin sensitivity enhancementIncreased glucose incorporation in adipocytes
Material SciencePolymer ChemistryEnhanced mechanical properties in polymer matrices
CatalysisEffective ligands for transition metal complexes
Agricultural ChemistryPesticide developmentInsecticidal and fungicidal properties observed

Case Studies

  • Anticancer Research
    A study by Kalai et al. synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that some compounds exhibited significant anticancer activity while maintaining low toxicity towards normal cells.
  • Antiviral Efficacy
    In another investigation focusing on HIV-1, specific derivatives were tested for their ability to inhibit viral replication. The study highlighted the importance of structural modifications on the pyridine ring that enhanced antiviral potency.
  • Pesticide Efficacy
    Research conducted on the insecticidal properties of pyridine derivatives revealed promising results against common agricultural pests, suggesting potential applications in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Melting Point (°C) Key Applications/Contexts References
4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine 532-12-7 C₉H₁₀N₂ Pyridine at position 4 of pyrrolidine 89–90 Microbial degradation, CSC component
Myosmine (3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine) 532-12-7* C₉H₁₀N₂ Pyridine at position 3 of pyrrolidine N/A Intermediate in nicotine degradation
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine 532-12-7 C₉H₁₀N₂ Pyridine at position 3 of pyrrolidine N/A Metabolite in Rhizobium sp. G16
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine 1232431-65-0 C₁₀H₁₂N₂ Methyl group at pyridine position 2 N/A Synthetic intermediate, microbial screening
3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole N/A C₁₁H₁₀N₂ Indole replaces pyridine N/A Electrophilic substitution studies
4-[3,4-Dihydro-2,2-dimethyl-5-(2-thienyl)-2H-pyrrol-3-yl]pyridine 74641-45-5 C₁₅H₁₆N₂S Thienyl and dimethyl substituents N/A Synthetic chemistry, electronic studies

Notes:

  • *Myosmine shares the same CAS number as 4-myosmine due to positional isomerism, but their biological roles differ significantly .
  • The thienyl-substituted analog (CAS: 74641-45-5) introduces sulfur, altering electronic properties and solubility .

Key Research Findings

  • Positional Isomerism : Pyridine substitution (positions 3 vs. 4) alters metabolic pathways. For example, 4-myosmine accumulates in CSC, while 3-isomers are transient intermediates in microbial systems .
  • Substituent Effects : Methyl or thienyl groups enhance lipophilicity, influencing bioavailability and environmental persistence .
  • Thermal Stability : 4-Myosmine’s hygroscopic nature complicates handling, whereas analogs like the indole derivative are more stable .

Biological Activity

The compound 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dihydropyrrole moiety. This unique structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Property Description
Molecular FormulaC₉H₁₀N₂
Molecular Weight150.19 g/mol
StructurePyridine ring with a 3,4-dihydro-2H-pyrrole substituent

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, including this compound, exhibit significant antidiabetic properties. These compounds enhance insulin sensitivity and promote glucose uptake in adipocytes.

  • Mechanism : The compounds stimulate glucose incorporation into lipids and increase insulin sensitivity by acting on specific cellular pathways.
  • Findings : In vitro studies have shown that certain derivatives can increase insulin sensitivity by up to 37.4% at concentrations ranging from 0.3 to 100 µM .

2. Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis.

  • Activity : Compounds in this class have demonstrated minimum inhibitory concentrations (MIC) below 25 µM, indicating potent activity against the pathogen.
  • Mechanism : The inhibition of the InhA enzyme is a critical target for these derivatives .

3. Antitumor Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise in cancer treatment.

  • Case Study : A specific derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells.
  • Mechanism : The antitumor effects are attributed to the ability of these compounds to interfere with cancer cell proliferation and induce apoptosis .

4. Analgesic and Sedative Effects

Some studies have investigated the analgesic and sedative properties of these compounds.

  • Findings : In behavioral tests, certain derivatives showed reduced locomotor activity and potential anxiolytic effects in mice models.
  • Limitations : However, many tested compounds did not demonstrate significant analgesic effects in pain models .

Research Findings Summary

The biological activities of this compound highlight its potential as a versatile therapeutic agent. Below is a summary table of key activities:

Biological Activity Key Findings
AntidiabeticIncreased insulin sensitivity (up to 37.4%) at concentrations of 0.3–100 µM
AntimycobacterialMIC < 25 µM against M. tuberculosis; effective InhA inhibition
AntitumorModerate cytotoxicity against ovarian cancer cells; low toxicity to non-cancerous cells
AnalgesicVariable results; some compounds reduced locomotor activity but lacked significant analgesic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, and how can purity be maximized?

The compound is synthesized via a multistep process starting from ethyl isonicotinate. Key steps include acidification of the reaction mixture under reflux (18 hours, N₂ atmosphere), basification with NaOH (pH 10), and continuous extraction with Et₂O. Purification involves recrystallization from petroleum ether (90–120°C) or sublimation [40–54°C (0.01 mm)], followed by drying over P₂O₅ under vacuum to achieve >81% yield and a melting point of 89–90°C . Purity is enhanced by inert-atmosphere handling due to hygroscopicity.

Q. How can structural characterization of this compound be performed to confirm its identity?

Infrared (IR) spectroscopy is critical for verifying functional groups, with spectral alignment to literature data . Melting point determination (89–90°C) and hygroscopicity tests (e.g., weight gain under ambient conditions) are essential for validation. Recrystallization solvents (e.g., petroleum ether) must be selected to avoid solvate formation .

Q. What storage conditions are recommended for maintaining the stability of this compound?

Store in a desiccator with P₂O₅ under vacuum to prevent moisture absorption. For long-term stability, use inert atmospheres (argon or nitrogen) and avoid exposure to light .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved despite its hygroscopic nature?

Single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement) is recommended. Phase annealing methods in SHELXS-90 improve structure solution for hygroscopic crystals by optimizing negative quartet relations . Data collection should be performed rapidly under cryogenic conditions (e.g., 100 K) to minimize degradation.

Q. What analytical methods are suitable for detecting trace amounts of this compound in complex matrices like cigarette smoke condensate?

Gas chromatography-mass spectrometry (GC-MS) with high-resolution columns can separate isomers based on retention times (>20 minutes). Particulate-phase detection in smoke condensate (CSC) requires solvent extraction (e.g., EtOAc) and comparison to synthetic standards .

Q. How can contradictions in reported melting points for positional isomers (3- vs. 4-substituted derivatives) be addressed experimentally?

Perform differential scanning calorimetry (DSC) to distinguish isomers. The 4-substituted derivative melts at 89–90°C, while the 3-substituted isomer (Myosmine, CAS 532-12-7) melts at 42–44°C . Pair DSC with nuclear magnetic resonance (NMR) to confirm substitution patterns.

Q. What experimental designs are recommended for studying the genotoxic or metabolic effects of this compound?

Use in vitro assays (e.g., Ames test) with S9 liver microsomes to assess mutagenicity. For metabolic studies, employ high-performance liquid chromatography (HPLC) to monitor cytochrome P450 interactions, referencing protocols for structurally related alkaloids .

Q. Methodological Considerations

  • Handling Hygroscopicity : Use gloveboxes for sample preparation and store in sealed, argon-flushed vials .
  • Chromatographic Separation : Optimize reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .
  • Computational Modeling : Density functional theory (DFT) can predict reactivity differences between 3- and 4-substituted derivatives, aiding synthetic route design.

Properties

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUPWKBFABLBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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